molecular formula C22H16N2O3 B2947307 3-Methoxy-4-(4-phenylphthalazinyloxy)benzaldehyde CAS No. 314261-48-8

3-Methoxy-4-(4-phenylphthalazinyloxy)benzaldehyde

Cat. No.: B2947307
CAS No.: 314261-48-8
M. Wt: 356.381
InChI Key: IGSZMFRUGMPRHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-(4-phenylphthalazinyloxy)benzaldehyde is an organic compound with a complex structure that includes methoxy, phenyl, and phthalazinyloxy groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(4-phenylphthalazinyloxy)benzaldehyde typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 4-phenylphthalazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(4-phenylphthalazinyloxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction results in an alcohol .

Scientific Research Applications

3-Methoxy-4-(4-phenylphthalazinyloxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methoxy-4-(4-phenylphthalazinyloxy)benzaldehyde exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-hydroxybenzaldehyde: Shares a similar core structure but lacks the phenylphthalazinyloxy group.

    4-(Methoxy)benzaldehyde: Another related compound with a simpler structure.

    3-(4-Methoxyphenoxy)benzaldehyde: Similar in structure but with different substituents.

Uniqueness

3-Methoxy-4-(4-phenylphthalazinyloxy)benzaldehyde is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-methoxy-4-(4-phenylphthalazin-1-yl)oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c1-26-20-13-15(14-25)11-12-19(20)27-22-18-10-6-5-9-17(18)21(23-24-22)16-7-3-2-4-8-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSZMFRUGMPRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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